Cas no 78416-39-4 (1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-)

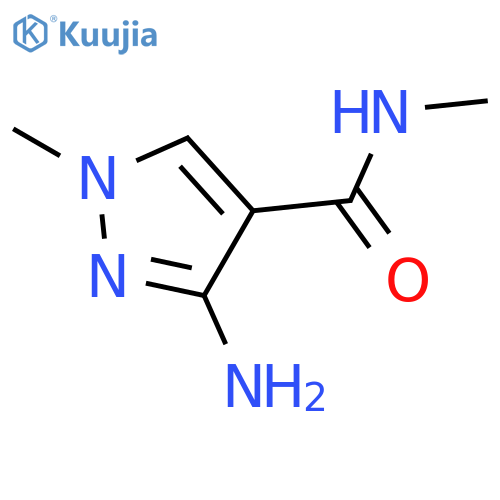

78416-39-4 structure

商品名:1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-

- 1H-Pyrazole-4-carboxamide, 3-amino-N,1-dimethyl-

- SCHEMBL21117539

- 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

- 3-AMINO-N~4~,1-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

- 78416-39-4

- AKOS027415705

-

- インチ: InChI=1S/C6H10N4O/c1-8-6(11)4-3-10(2)9-5(4)7/h3H,1-2H3,(H2,7,9)(H,8,11)

- InChIKey: TZJCFJULPYHKAL-UHFFFAOYSA-N

- ほほえんだ: CNC(=O)C1=CN(N=C1N)C

計算された属性

- せいみつぶんしりょう: 154.085

- どういたいしつりょう: 154.085

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 72.9A^2

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555260-250 mg |

3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; . |

78416-39-4 | 250MG |

€528.40 | 2022-03-01 | ||

| abcr | AB555260-500 mg |

3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; . |

78416-39-4 | 500MG |

€688.90 | 2022-03-01 | ||

| abcr | AB555260-1 g |

3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; . |

78416-39-4 | 1g |

€935.40 | 2022-03-01 | ||

| abcr | AB555260-100 mg |

3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; . |

78416-39-4 | 100MG |

€393.30 | 2022-03-01 |

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

78416-39-4 (1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 57707-64-9(2-azidoacetonitrile)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 4964-69-6(5-Chloroquinaldine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬